molecular formula C19H21NO4 B4899439 N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide

Cat. No. B4899439
M. Wt: 327.4 g/mol
InChI Key: LKFUWQYXVGRTPY-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide, also known as N-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)-4-ethoxybenzamide, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide is not fully understood. However, it has been suggested that the compound may act on the gamma-aminobutyric acid (GABA) system in the brain, which is involved in the regulation of neuronal excitability. By enhancing the activity of GABA receptors, this compound[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide may reduce neuronal excitability and thereby exert its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
In addition to its effects on the GABA system, this compound[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide has been shown to exhibit antioxidant and anti-inflammatory properties. These effects may contribute to its neuroprotective properties and make it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide is its relatively low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, the compound has poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide. One area of interest is the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the development of more potent and selective analogs of the compound that may exhibit improved therapeutic properties. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and its effects on various biochemical and physiological pathways.

Synthesis Methods

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with this compound(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)amine in the presence of a base such as triethylamine to yield the final product.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticonvulsant, anxiolytic, and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy, anxiety, and neurodegenerative diseases.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-22-15-10-8-14(9-11-15)19(21)20-13(2)18-12-23-16-6-4-5-7-17(16)24-18/h4-11,13,18H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFUWQYXVGRTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(C)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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